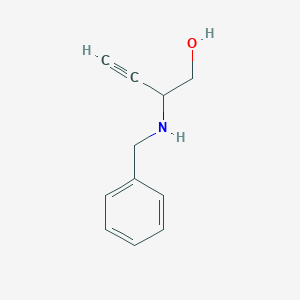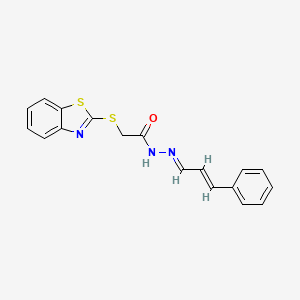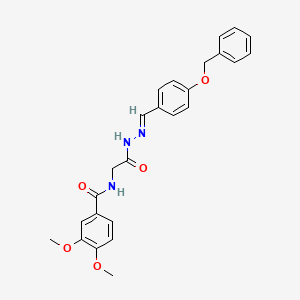![molecular formula C14H18BrN3O2 B11558131 3-{(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11558131.png)
3-{(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}-3-oxo-N-(propan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and a hydrazinecarbonyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE typically involves the condensation of 3-bromobenzaldehyde with isopropyl hydrazinecarboxamide under reflux conditions. The reaction is monitored using techniques such as FT-IR and NMR spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s hydrazinecarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
Uniqueness
2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl group allows for versatile chemical modifications, while the hydrazinecarbonyl moiety provides potential for strong interactions with biological targets.
Propriétés
Formule moléculaire |
C14H18BrN3O2 |
|---|---|
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
N'-[(E)-1-(3-bromophenyl)ethylideneamino]-N-propan-2-ylpropanediamide |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(2)16-13(19)8-14(20)18-17-10(3)11-5-4-6-12(15)7-11/h4-7,9H,8H2,1-3H3,(H,16,19)(H,18,20)/b17-10+ |
Clé InChI |
YAXWCQUNNKNCJV-LICLKQGHSA-N |
SMILES isomérique |
CC(C)NC(=O)CC(=O)N/N=C(\C)/C1=CC(=CC=C1)Br |
SMILES canonique |
CC(C)NC(=O)CC(=O)NN=C(C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11558063.png)
![(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11558074.png)
![Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11558080.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11558083.png)
![2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11558093.png)
![4-[(E)-({2-[(4-Chlorophenyl)sulfanyl]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11558102.png)
![4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11558105.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558115.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11558129.png)

![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11558135.png)
